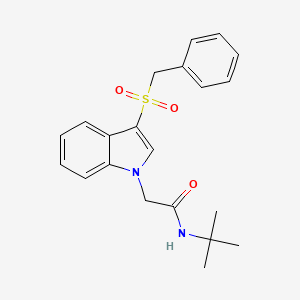

![molecular formula C19H17ClN6OS2 B2719245 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide CAS No. 887347-91-3](/img/structure/B2719245.png)

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

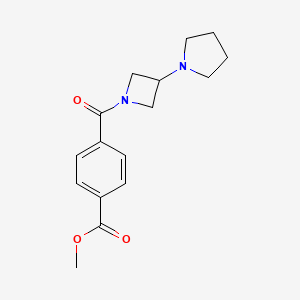

The compound “2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide” is a complex organic molecule. It contains several functional groups, including a tetrazole ring, a thiophene ring, and a propanamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Scientific Research Applications

Synthetic Pathways and Chemical Properties

Photochromic Systems : Derivatives related to the given compound, such as 1,2-Bis(benzo[b]thiophen-3-yl)ethene, have been synthesized to exhibit thermally irreversible and fatigue-resistant photochromic properties. These compounds undergo reversible photocyclization, producing red-colored closed-ring forms stable at high temperatures and capable of repeated coloration/decoloration cycles (Uchida et al., 1990).

Antimicrobial and Cytotoxic Activities : Novel thiazole derivatives, including some with structural similarities to the queried compound, have been synthesized and investigated for their antimicrobial activity. These compounds have shown significant antibacterial and anticandidal effects, as well as cytotoxicity against various human leukemia and embryonic fibroblast cell lines (Dawbaa et al., 2021).

Applications in Drug Discovery and Material Science

Antitumor Evaluation : The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide led to the development of derivatives with significant antitumor activities. These compounds have shown inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, highlighting their potential as antitumor agents (Shams et al., 2010).

Disperse Dyes Synthesis : Azo benzo[b]thiophene derivatives synthesized from related precursors have been applied as disperse dyes, demonstrating good coloration and fastness properties on polyester. This application showcases the compound's relevance in the material science domain, particularly in textile manufacturing (Sabnis & Rangnekar, 1989).

Future Directions

Thiophene and its substituted derivatives, which are present in this compound, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6OS2/c1-11(28-19-23-24-25-26(19)13-8-6-12(20)7-9-13)17(27)22-18-15(10-21)14-4-2-3-5-16(14)29-18/h6-9,11H,2-5H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNFMQDXAUVQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NN=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2719168.png)

![5-((2-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719173.png)

![N-Butan-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2719180.png)

![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)

![(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2719185.png)